molecular formula C14H15ClF2N2O4S B13286520 (5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione hydrochloride

(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No.: B13286520
M. Wt: 380.8 g/mol
InChI Key: KITMJVIUHWDMNN-RVDQCCQOSA-N
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Description

(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidine ring, an aminoethyl group, and a benzylidene moiety substituted with difluoromethoxy and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione hydrochloride typically involves multiple steps. The process begins with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the benzylidene group through a condensation reaction. The aminoethyl group is then added via nucleophilic substitution, and the final product is obtained by introducing the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.

    Substitution: The aminoethyl group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5E)-3-(2-aminoethyl)-5-[4-(methoxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione hydrochloride: Similar structure but lacks the difluoromethoxy group.

    (5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)-3-methylbenzylidene]-1,3-thiazolidine-2,4-dione hydrochloride: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness

The presence of both difluoromethoxy and methoxy groups in (5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione hydrochloride makes it unique compared to similar compounds. These substituents can influence the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15ClF2N2O4S

Molecular Weight

380.8 g/mol

IUPAC Name

(5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C14H14F2N2O4S.ClH/c1-21-10-6-8(2-3-9(10)22-13(15)16)7-11-12(19)18(5-4-17)14(20)23-11;/h2-3,6-7,13H,4-5,17H2,1H3;1H/b11-7+;

InChI Key

KITMJVIUHWDMNN-RVDQCCQOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CCN)OC(F)F.Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CCN)OC(F)F.Cl

Origin of Product

United States

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